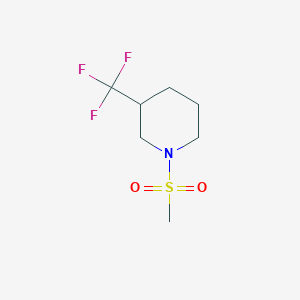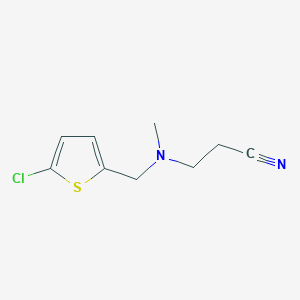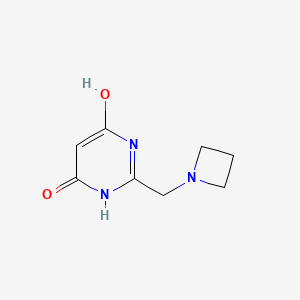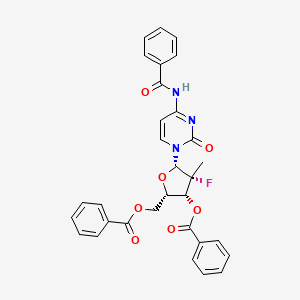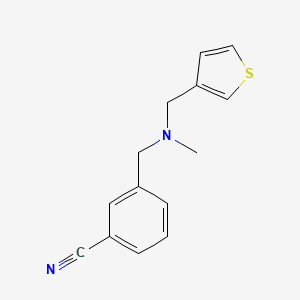
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a thiophen-3-ylmethyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can be achieved through microwave-assisted synthesis. This method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. The reaction proceeds efficiently, providing the desired product in yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and modulators of biological pathways.
Mécanisme D'action
The mechanism of action of 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to the disruption of processes like cell division and inflammation, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 3-aminobenzo[b]thiophene and 3-aminothieno[2,3-b]pyridine share structural similarities with 3-((Methyl(thiophen-3-ylmethyl)amino)methyl)benzonitrile.
Benzonitrile derivatives: Compounds such as 3-methylbenzonitrile and 3-((thiophen-3-ylmethyl)amino)benzonitrile are structurally related.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C14H14N2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
3-[[methyl(thiophen-3-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H14N2S/c1-16(10-14-5-6-17-11-14)9-13-4-2-3-12(7-13)8-15/h2-7,11H,9-10H2,1H3 |
Clé InChI |
XBBGTOSYTJBWLB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)C#N)CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


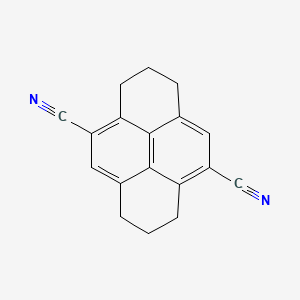
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)

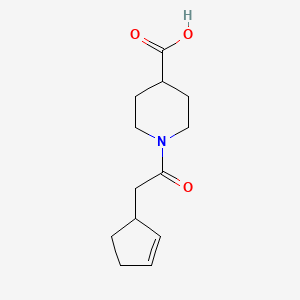

![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)

